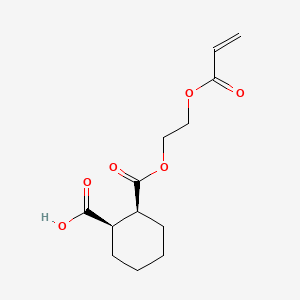

Rel-(1R,2S)-2-((2-(acryloyloxy)ethoxy)carbonyl)cyclohexane-1-carboxylic acid

Description

cis-2-[[2-(Acryloyloxy)ethoxy]carbonyl]cyclohexane-1-carboxylic Acid (stabilized with MEHQ): is a chemical compound with the molecular formula C13H18O6 and a molecular weight of 270.28 g/mol . It is a colorless to light yellow clear liquid that is sensitive to heat and should be stored at temperatures between 0-10°C . The compound is stabilized with MEHQ (monomethyl ether hydroquinone) to prevent polymerization .

Properties

CAS No. |

259535-77-8 |

|---|---|

Molecular Formula |

C13H18O6 |

Molecular Weight |

270.28 g/mol |

IUPAC Name |

(1R,2S)-2-(2-prop-2-enoyloxyethoxycarbonyl)cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C13H18O6/c1-2-11(14)18-7-8-19-13(17)10-6-4-3-5-9(10)12(15)16/h2,9-10H,1,3-8H2,(H,15,16)/t9-,10+/m1/s1 |

InChI Key |

UECGJSXCVLTIMQ-ZJUUUORDSA-N |

Isomeric SMILES |

C=CC(=O)OCCOC(=O)[C@H]1CCCC[C@H]1C(=O)O |

Canonical SMILES |

C=CC(=O)OCCOC(=O)C1CCCCC1C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of cis-2-[[2-(Acryloyloxy)ethoxy]carbonyl]cyclohexane-1-carboxylic Acid involves the esterification of cis-1,2-cyclohexanedicarboxylic acid with 2-(acryloyloxy)ethanol . The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The product is then purified by distillation or recrystallization .

Industrial production methods may involve continuous flow processes to enhance yield and efficiency . The use of stabilizers like MEHQ is crucial in preventing unwanted polymerization during storage and handling .

Chemical Reactions Analysis

cis-2-[[2-(Acryloyloxy)ethoxy]carbonyl]cyclohexane-1-carboxylic Acid undergoes various chemical reactions, including:

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different esters or amides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol . Major products formed from these reactions include carboxylic acids, alcohols, and substituted esters .

Scientific Research Applications

cis-2-[[2-(Acryloyloxy)ethoxy]carbonyl]cyclohexane-1-carboxylic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of cis-2-[[2-(Acryloyloxy)ethoxy]carbonyl]cyclohexane-1-carboxylic Acid involves its ability to undergo polymerization and form cross-linked networks . This property is exploited in the creation of durable and flexible materials . The molecular targets and pathways involved include the interaction of the acryloyloxy groups with initiators or catalysts that trigger polymerization .

Comparison with Similar Compounds

Similar compounds to cis-2-[[2-(Acryloyloxy)ethoxy]carbonyl]cyclohexane-1-carboxylic Acid include:

- cis-1,2-Cyclohexanedicarboxylic Acid 1-[2-[(1-Oxo-2-propen-1-yl)oxy]ethyl] Ester (stabilized with MEHQ)

- cis-2-[[2-(Acryloyloxy)ethoxy]carbonyl]cyclohexanecarboxylic Acid (stabilized with MEHQ)

These compounds share similar structural features and chemical properties but may differ in their specific applications and reactivity . The uniqueness of cis-2-[[2-(Acryloyloxy)ethoxy]carbonyl]cyclohexane-1-carboxylic Acid lies in its specific esterification pattern and its stability provided by MEHQ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.